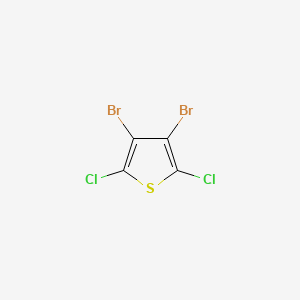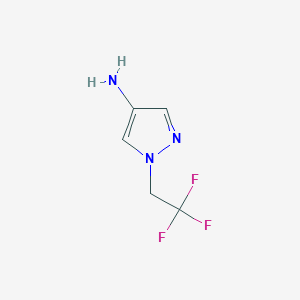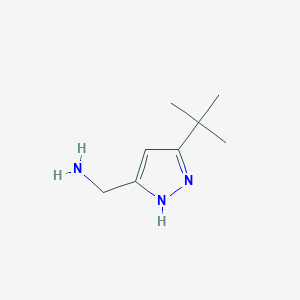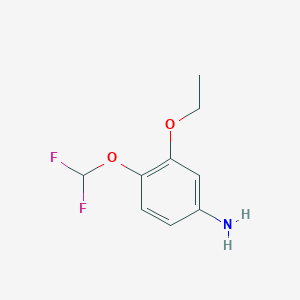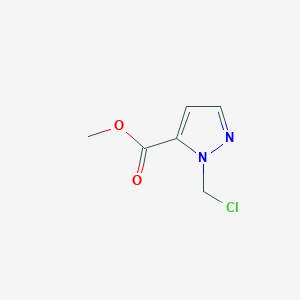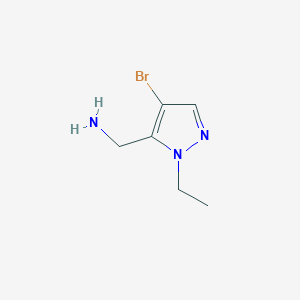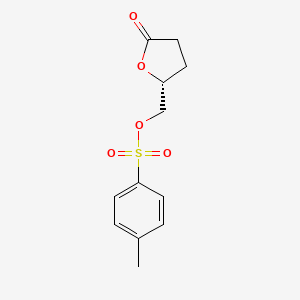
(R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
Descripción general
Descripción
(R)-(5-Oxotetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (also known as OTMMS) is a synthetic compound with a wide range of applications in scientific research. It is a chiral sulfonate ester, consisting of a methyl 4-methylbenzenesulfonate moiety linked to a chiral oxo-tetrahydrofuran moiety. OTMMS is used in a variety of biochemical, pharmacological, and physiological studies as a substrate, inhibitor, and/or activator. It has been used to study the structure and function of enzymes, receptors, and other biomolecules.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Este compuesto se ha utilizado en la síntesis de nuevos derivados de sulfonato de arilo basados en enlace de hidracina, que han mostrado una prometedora actividad anticancerígena . Estos derivados se han evaluado por sus efectos antiproliferativos contra seis líneas celulares de cáncer, incluyendo cáncer de pulmón de células no pequeñas (A549), cáncer de mama (MCF-7), cáncer de adenocarcinoma colorrectal (HT-29), adenocarcinoma de próstata independiente de andrógenos (PC-3), cáncer de carcinoma hepatocelular (Hep3B) y cáncer de carcinoma de cuello uterino epitelioide (HeLa) .
Inductores de Apoptosis
Se ha encontrado que los derivados de sulfonato de arilo basados en enlace de hidracina sintetizados utilizando este compuesto inducen la apoptosis en las células cancerosas . La apoptosis está mediada a través de la vía apoptótica intrínseca con cambios en el potencial de la membrana mitocondrial, activando finalmente la caspasa-9 y la caspasa-3 .
Tecnología Terahertz
Los cristales ópticos no lineales de segundo orden orgánicos, que incluyen este compuesto, se han utilizado en la tecnología terahertz . Estos cristales han captado la atención debido a su papel fundamental en el avance de esta tecnología .
Cristales Ópticos No Lineales
Este compuesto forma parte de los materiales ópticos no lineales de segundo orden orgánicos, que se destacan por sus notables atributos . Su gran coeficiente no lineal, elevado coeficiente electroóptico y baja constante dieléctrica los posicionan como materiales excepcionales para fuentes de radiación terahertz .
Emisión de Ondas Terahertz
Las propiedades ópticas que presentan estos cristales proporcionan un fuerte respaldo para aplicaciones como la emisión de ondas terahertz .
Modulación de Ondas Terahertz
Los cristales que contienen este compuesto se han utilizado para la modulación de ondas terahertz .
Detección de Ondas Terahertz
Estos cristales también se han utilizado para la detección de ondas terahertz .
Investigación y Producción
Este compuesto se utiliza ampliamente en la investigación y la producción, y está disponible en varias empresas de suministro científico .
Propiedades
IUPAC Name |
[(2R)-5-oxooxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-9-2-5-11(6-3-9)18(14,15)16-8-10-4-7-12(13)17-10/h2-3,5-6,10H,4,7-8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXYKDBRBNWKT-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427365 | |
| Record name | [(2R)-5-Oxooxolan-2-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58879-33-7 | |
| Record name | [(2R)-5-Oxooxolan-2-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-Dihydro-5-(p-tolylsulfonyloxymethyl)-2(3H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

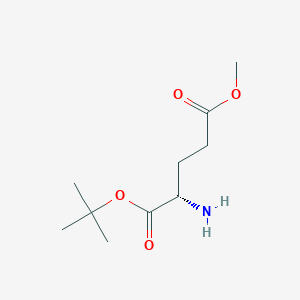


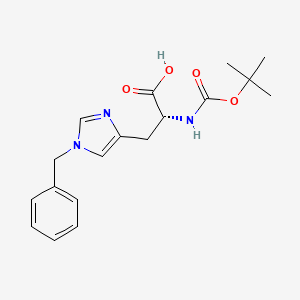
![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)
